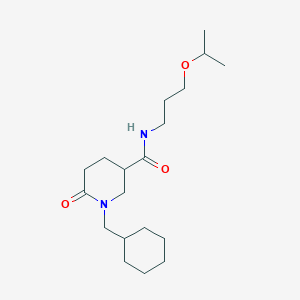
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as 5-Br-DMB-4-F-PP1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate the mechanisms of various cellular processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves the inhibition of specific protein kinases, such as the Src family kinases and the Abl family kinases. These kinases are involved in a variety of cellular processes, including cell growth and differentiation, and their dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 depend on the specific protein kinase that is being inhibited. In general, however, inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and differentiation, alterations in signal transduction pathways, and changes in gene expression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific enzymes and investigate their functions. However, one limitation of using this molecule is that it may not be effective in all experimental systems, and its effects may be influenced by other factors such as cell type and culture conditions.
Future Directions
There are many potential future directions for research involving 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. One area of interest is the development of new inhibitors that are more specific and effective than existing molecules. Additionally, researchers may investigate the roles of specific protein kinases in disease processes and use 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 to develop new therapies that target these enzymes. Finally, researchers may use this molecule to investigate the mechanisms of other cellular processes beyond protein kinases, such as cell adhesion and migration.
Synthesis Methods
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves several steps, including the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoroaniline to form 5-bromo-2,4-dimethoxybenzyl-4-fluoroaniline. This intermediate is then reacted with 1,2,3,6-tetrahydropyridine to form the final product, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. The synthesis method has been well-established and is widely used in laboratories.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 has been used in a variety of scientific research applications. One of the primary uses of this molecule is to investigate the mechanisms of protein kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting specific protein kinases, researchers can gain insights into the functions of these enzymes and their roles in disease processes.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-24-19-12-20(25-2)18(21)11-16(19)13-23-9-7-15(8-10-23)14-3-5-17(22)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFDJKOJJOWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(=CC2)C3=CC=C(C=C3)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B6076481.png)
![ethyl 4-{[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6076489.png)
![2-[4-(2,3-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6076496.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6076514.png)
![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)